N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894007-86-4
Cat. No.: VC4845301
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894007-86-4 |
|---|---|
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 368.41 |
| IUPAC Name | N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
| Standard InChI Key | POFDFBQBTLTLNB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Introduction
N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a pyridazine ring fused with a furan ring, a sulfanyl group, and an acetamidophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C18H16N4O3S, indicating a structure rich in nitrogen and oxygen functionalities .
Synthesis Methods
The synthesis of N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
-
Formation of the Pyridazine Ring: This could involve the reaction of hydrazine with a suitable diketone or ester.
-
Introduction of the Furan Ring: Achieved through cyclization reactions.
-
Addition of the Sulfanyl Group: Via nucleophilic substitution.
-
Incorporation of the Acetamidophenyl Moiety: Through amide formation reactions.
Biological Activities and Potential Applications
This compound is studied for its potential biological activities, including:
-
Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.
-
Anticancer Properties: The unique structure may allow interaction with specific enzymes or receptors involved in cancer pathways.
-
Anti-inflammatory Effects: The presence of aromatic rings and functional groups could facilitate interactions with inflammatory mediators.
| Activity | Potential Targets |
|---|---|
| Antimicrobial | Bacterial enzymes or membranes |
| Anticancer | Cancer cell receptors or enzymes |
| Anti-inflammatory | Inflammatory mediators or enzymes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume